molecular formula C19H22O4 B2651690 Anisocoumarin H CAS No. 123237-86-5

Anisocoumarin H

Cat. No.: B2651690
CAS No.: 123237-86-5
M. Wt: 314.4 g/mol
InChI Key: VNADFOGBKXRWGC-RIYZIHGNSA-N
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Scientific Research Applications

Anisocoumarin H has a wide range of scientific research applications:

Mechanism of Action

Coumarins of plant origin can act by several mechanisms: inhibition of HIV reverse transcriptase and integrase, inhibition of cellular factors that regulate HIV-1 replication, and transmission of viral particles from infected macrophages to healthy ones .

Future Directions

Coumarin-fused-coumarins have been widely explored as their molecular architecture ensures their prominent role in drug development . Researchers have particularly focused on the synthesis of novel coumarin-fused entities in which two or more coumarin units are embedded within the same molecular framework . This is due to their plethora of pharmacological properties, such as their anticoagulant, antimicrobial, anti-inflammatory, antidiabetic, anticancer, anticonvulsant, and antiproliferative activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisocoumarin H can be synthesized through various synthetic pathways, including the classical Pechmann reaction or Knoevenagel condensation . These methods involve the fusion of modern methodologies to construct novel coumarin analogues. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources such as Baccharis darwinii. The process includes bioactivity-guided fractionation to isolate the compound . The extracted compound is then purified using chromatographic techniques to achieve high purity levels suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Anisocoumarin H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with improved activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.

Major Products Formed: The major products formed from these reactions include various substituted coumarins and their derivatives, which may exhibit different biological activities and properties.

Comparison with Similar Compounds

    Aurapten (7-geranyloxycoumarin): Another coumarin derivative with antifungal properties.

    Diversinin (5’-oxoaurapten): Exhibits similar antifungal activity.

Comparison: Anisocoumarin H is unique due to its specific activity against Microsporum gypseum, Trichophyton rubrum, and Trichophyton mentagrophytes with minimum inhibitory concentrations of 62.5 µg/mL . This specificity and potency make it a valuable compound for antifungal research and applications.

Properties

IUPAC Name

7-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-13(2)10-16(20)11-14(3)8-9-22-17-6-4-15-5-7-19(21)23-18(15)12-17/h4-8,10,12,16,20H,9,11H2,1-3H3/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNADFOGBKXRWGC-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC(C/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347902
Record name Anisocoumarin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123237-86-5
Record name Anisocoumarin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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